![molecular formula C13H12Cl2N4S B2737019 3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline CAS No. 400077-33-0](/img/structure/B2737019.png)
3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline is a complex organic compound with a unique structure that includes dichloroaniline and triazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline typically involves multiple steps. One common method starts with the preparation of 3,5-dichloroaniline, which is then reacted with 6-methyl-3-(methylsulfanyl)-1,2,4-triazine-5-carbaldehyde under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions is crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dichloroaniline: A simpler compound with similar structural features but lacking the triazine moiety.
6-methyl-3-(methylsulfanyl)-1,2,4-triazine: Another related compound that shares the triazine structure but lacks the dichloroaniline component.
Uniqueness
3,5-dichloro-N-[(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]aniline is unique due to its combination of dichloroaniline and triazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3,5-dichloro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4S/c1-8-12(17-13(20-2)19-18-8)3-4-16-11-6-9(14)5-10(15)7-11/h3-7,16H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZHVCHRMDYZLP-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SC)C=CNC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SC)/C=C/NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2736938.png)
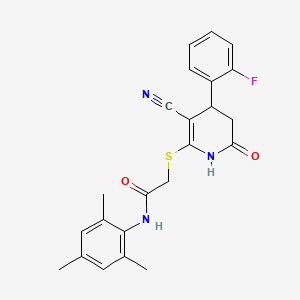
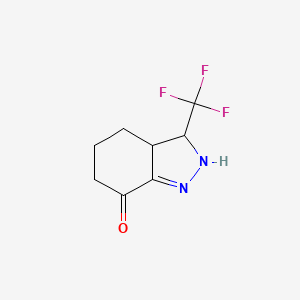
![(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid](/img/structure/B2736944.png)
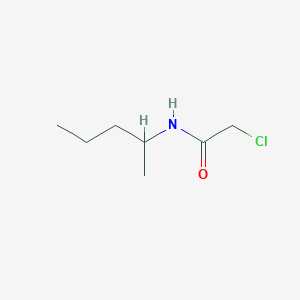
![1-(3,4-DIMETHOXYPHENYL)-3-({3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AMINO)UREA](/img/structure/B2736946.png)
![2-chloro-N-[3-(dimethylamino)propyl]nicotinamide](/img/structure/B2736947.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2736948.png)
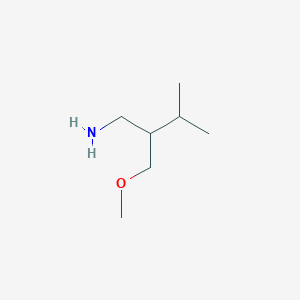
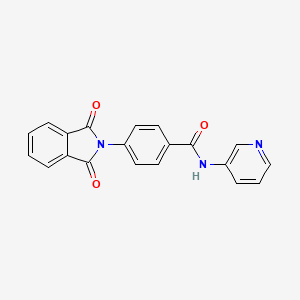
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2736951.png)
![1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2736953.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2736957.png)
![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-4-methylbenzamide](/img/structure/B2736959.png)
